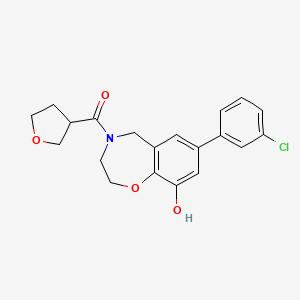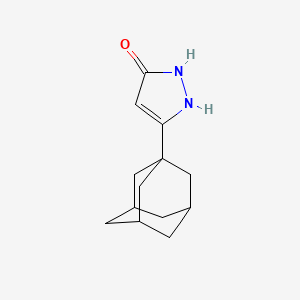![molecular formula C20H22N2O5 B5500198 N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
N-[2-(2-furoylamino)-3-phenylacryloyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino acid derivatives are crucial in various fields, including pharmaceuticals, biopolymers, and material science. Their study involves understanding their synthesis, molecular structure, reactivity, and physical and chemical properties. While "N-[2-(2-furoylamino)-3-phenylacryloyl]leucine" is a specific derivative not directly covered in the literature, insights can be drawn from related compounds.
Synthesis Analysis
Amino acid derivatives are synthesized through various methods, including direct condensation, radical polymerization, and enzymatic resolution. Techniques like reactive copolymerization and the use of specific reagents or catalysts are employed to achieve desired structural features and functionalities (Yang, 1979), (Kopeček, 1977).
Molecular Structure Analysis
Structural characterization of amino acid derivatives is typically performed using NMR spectroscopy and X-ray crystallography. These techniques help establish the conformation and configuration of the molecules, which are critical for their reactivity and properties (Aguilar-Castro et al., 2003).
Chemical Reactions and Properties
Amino acid derivatives undergo a variety of chemical reactions, including aminolysis, polymeranalogous reactions, and photocatalytic transformations. These reactions can modify the chemical structure and enhance the material's functionality (Chakraborty et al., 2004).
Physical Properties Analysis
The physical properties of amino acid derivatives, such as solubility, thermal stability, and optical activity, are influenced by their molecular structure. Polymers derived from amino acids show significant variation in these properties, which can be tailored for specific applications (Bag et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, polymerization behavior, and the ability to form hydrogen bonds or complex with other molecules, are essential for the application of amino acid derivatives in material science and biotechnology (Mallakpour & Dinari, 2009).
科学的研究の応用
Synthesis and Applications in Peptide Chemistry
- Synthesis Techniques : Research by Wang and Phanstiel (2000) in "The Journal of Organic Chemistry" focused on developing methods for synthesizing N-(hydroxy)amide-containing pseudopeptides, which are relevant for studying compounds like N-[2-(2-furoylamino)-3-phenylacryloyl]leucine (Wang & Phanstiel, 2000).
Role in Protein Metabolism and Muscle Synthesis
- Leucine and Muscle Protein Synthesis : A study in "The American Journal of Clinical Nutrition" by Churchward-Venne et al. (2014) highlighted the role of leucine in enhancing myofibrillar protein synthesis in young men, indicating the importance of leucine derivatives in muscle metabolism (Churchward-Venne et al., 2014).
Leucine in Cancer Research
- Leucine Catabolism in Brain Cancer : Gondáš et al. (2022) investigated the capability of brain cancer cells to catabolize leucine, emphasizing the metabolic role of leucine and its derivatives in cancer cells (Gondáš et al., 2022).
Leucine in Diabetes and Insulin Regulation
- Leucine and Insulin Secretion : Yang et al. (2010) discussed how leucine metabolism affects insulin secretion in pancreatic beta cells, underlining the broader physiological implications of leucine derivatives (Yang et al., 2010).
Advanced Applications in Analytical Chemistry
- Peptide-Bond Formation Research : Watanabe et al. (2007) in "Nature" explored the mechanism of peptide-bond formation involving leucyl-tRNA, which has implications for understanding the role of leucine derivatives in protein synthesis (Watanabe et al., 2007).
特性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13(2)11-16(20(25)26)22-18(23)15(12-14-7-4-3-5-8-14)21-19(24)17-9-6-10-27-17/h3-10,12-13,16H,11H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPHDIOWHZEQV-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-2-[(furan-2-ylcarbonyl)amino]-3-phenylprop-2-enoyl}leucine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)


![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)